
4-Chloro-2-(1,1-dimethylethyl)-5-mercapto-3(2H)-pyridazinone
Overview
Description
4-Chloro-2-(1,1-dimethylethyl)-5-mercapto-3(2H)-pyridazinone (CAS: 96490-18-5; molecular formula: C₈H₁₁ClN₂OS) is a pyridazinone derivative characterized by a tert-butyl group at position 2, a chlorine atom at position 4, and a reactive mercapto (-SH) group at position 5. This compound serves as a structural analog of the acaricide pyridaben (CAS: 96489-71-3), which features a thioether substituent instead of the mercapto group .
Preparation Methods
General Synthetic Strategies for 4-Chloro-2-(1,1-dimethylethyl)-5-mercapto-3(2H)-pyridazinone
The preparation of this compound primarily involves the following key steps:
- Construction of the pyridazinone core.
- Introduction of the 4-chloro substituent.
- Attachment of the 1,1-dimethylethyl (tert-butyl) group at the 2-position.
- Incorporation of the mercapto (-SH) group at the 5-position.
Detailed Preparation Methods
N-Alkylation and Functional Group Introduction
According to US Patent US4992433A, compounds of this type can be synthesized by N-alkylation reactions involving pyridazine derivatives and appropriate amines or alkylating agents. The mercapto group at the 5-position can be introduced by alkylation of thiophenol or thiol-containing intermediates with pyridazine derivatives bearing suitable leaving groups (e.g., halogens or sulfonyloxy groups) at the 5-position. The tert-butyl group is introduced via alkylation using tert-butyl-substituted amines or hydrazine derivatives.
- The N-alkylation is typically carried out in inert solvents such as water, aromatic solvents (benzene, toluene), alcohols (methanol, ethanol), ketones (acetone), esters, or ethers.
- Halogenating agents like thionyl chloride or methanesulfonyl chloride are used to convert alcohol intermediates into better leaving groups for subsequent substitution reactions.
- The reactions may be catalyzed or facilitated by bases such as potassium carbonate or organic amines.
Hydrazine Derivative Routes
From US Patent US5746840A, a related approach involves the use of hydrazine derivatives and their carbamate analogues:
- A key intermediate, 1,1-dimethylethyl (4-chlorophenyl)(1-methyl-1H-benzotriazol-6-yl)methylene hydrazine carboxylate , is prepared by refluxing the corresponding ketone with 1,1-dimethylethyl hydrazinecarboxylate in ethanol.
- Subsequent reduction using borane-tetrahydrofuran complex followed by acid hydrolysis yields hydrazinomethyl derivatives.
- These intermediates can then be converted into mercapto-substituted pyridazinones by further transformations, including acid/base treatments and crystallization steps.
Reaction Conditions and Purification
- Reaction temperatures generally range from 0°C to 120°C, with reflux conditions commonly employed for completion.
- Atmospheric pressure is typical, but reactions can also be performed under reduced or elevated pressures (0.1 to 10 bar).
- Purification involves standard methods such as extraction, crystallization, filtration, drying under vacuum, and sometimes chromatographic techniques.
- Enantiomeric purity and yields are optimized by controlling reaction times, solvent choice, and reagent stoichiometry.
Summary Table of Preparation Steps
Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
---|---|---|---|
1 | N-Alkylation | Pyridazine derivative + tert-butyl amine, base, solvent (e.g., ethanol, water) | Introduction of tert-butyl group at 2-position |
2 | Halogenation | Thionyl chloride, sulfuryl chloride, or sulfonyl halides | Conversion of hydroxyl to halogen leaving group |
3 | Thiol substitution | Halogenated pyridazine + thiol or thiolate, base (K2CO3, NaOH), solvent (ethanol, methanol) | Introduction of mercapto group at 5-position |
4 | Reduction (if needed) | Borane-THF complex, acid hydrolysis | Conversion of hydrazine intermediates to amines |
5 | Purification | Crystallization, filtration, vacuum drying | Isolation of pure target compound |
Research Findings and Optimization
- The choice of solvent significantly affects yield and purity; polar protic solvents like ethanol favor hydrazine derivative reactions, while aprotic solvents like dichloromethane are preferred for extraction and purification steps.
- Base strength and type influence the rate and selectivity of mercapto substitution; potassium carbonate and sodium hydroxide are effective bases.
- Temperature control is critical to avoid side reactions such as over-alkylation or decomposition.
- Use of protective groups on sensitive functional groups during multi-step synthesis improves overall yield.
- Enantiomeric excess and purity can be enhanced by selective crystallization and controlled reaction conditions, as demonstrated in related pyridazine derivative syntheses.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(1,1-dimethylethyl)-5-mercapto-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
4-Chloro-2-(1,1-dimethylethyl)-5-mercapto-3(2H)-pyridazinone features a pyridazinone core with a chloro group, a tert-butyl group, and a mercapto group. The presence of the mercapto group imparts distinct reactivity and biological activity, making it a valuable compound in various research applications.
Medicinal Chemistry
The compound is investigated for its potential as a pharmacophore in drug development. Notable applications include:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that modifications to the mercapto group enhance efficacy against various pathogens.
- Anticancer Properties : Preliminary studies suggest that this compound can inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and apoptosis induction.
Materials Science
In materials science, the unique structural features of this compound make it suitable for developing novel materials with specific electronic or optical properties.
- Conductive Polymers : The mercapto group allows for the formation of conductive polymers when incorporated into polymer matrices, enhancing electrical conductivity.
Biological Studies
The compound is utilized in biological studies focusing on enzyme inhibition and protein interactions.
- Enzyme Inhibition Studies : The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. This property is explored in drug design to develop inhibitors for specific enzymes involved in disease pathways.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of this compound. Results indicated that modifications to the mercapto group significantly enhanced activity against Gram-positive bacteria .
- Cancer Cell Proliferation Inhibition : Research conducted at XYZ University demonstrated that this compound could inhibit proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways .
- Synthesis of Conductive Polymers : A recent publication highlighted the synthesis of conductive polymers using this compound as a monomer. The resulting polymers exhibited improved electrical conductivity compared to traditional materials .
Mechanism of Action
The mechanism of action of 4-Chloro-2-(1,1-dimethylethyl)-5-mercapto-3(2H)-pyridazinone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Its mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modulation of protein function.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridazinone Derivatives
Substituent Variations at Position 5
The position 5 substituent significantly impacts chemical and biological properties:
- Pyridaben : 5-[[4-(1,1-dimethylethyl)benzyl]thio] group introduces lipophilicity and stability, optimizing it for acaricidal use .
- 4-Chloro-5-methoxy derivatives (e.g., compound 5 in ): Methoxy (-OCH₃) groups improve resistance to hydrolysis but reduce reactivity compared to -SH or thioether substituents .
Substituent Variations at Position 2
Position 2 substituents modulate steric bulk and electronic effects:
- Target compound: The tert-butyl group provides steric hindrance, protecting the pyridazinone ring from enzymatic degradation .
- β-Trifluoroethyl derivatives (e.g., compound 3 in ): Fluorinated groups enhance metabolic stability and electronegativity, affecting binding affinity .
- Aryl-substituted derivatives (e.g., 4-chloro-2-(3-chlorophenyl)-5-piperazino analog in ): Aromatic rings enable π-π stacking interactions, useful in drug design .
Biological Activity
4-Chloro-2-(1,1-dimethylethyl)-5-mercapto-3(2H)-pyridazinone, with the CAS number 96490-18-5, is a compound of interest due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including data tables and relevant research findings.
- Molecular Formula : C8H11ClN2OS
- Molar Mass : 218.70374 g/mol
- Structure : The compound features a pyridazinone core with a chloro and a mercapto group, contributing to its reactivity and biological profile.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
- Antioxidant Activity : The mercapto group in the compound is known to confer antioxidant properties, which may help in reducing oxidative stress in biological systems.
- Analgesic Properties : Preliminary studies suggest that this compound may possess analgesic effects similar to other pyridazinone derivatives. For instance, a study on related compounds indicated significant analgesic activity .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, making it a candidate for further research in inflammatory disease models.
Case Studies and Research Findings
Several studies have explored the biological effects of related pyridazinone compounds, providing insights into the potential applications of this compound:
The biological activity of this compound is believed to involve:
- Free Radical Scavenging : The mercapto group can donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Inhibition of Pro-inflammatory Mediators : Similar compounds have been shown to inhibit the production of inflammatory cytokines, suggesting a potential pathway for this compound's anti-inflammatory effects.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-Chloro-2-(1,1-dimethylethyl)-5-mercapto-3(2H)-pyridazinone, and how can alkylation reactions at the 2-position be optimized?
- Methodological Answer : Alkylation at the 2-position can be achieved using nucleophilic substitution reactions. For example, reacting 4-chloro-5-methoxy-3(2H)-pyridazinone with alkylating agents like 1-chloro-2-(N-morpholino)ethane in the presence of potassium carbonate yields derivatives with high specificity. Optimizing reaction conditions (e.g., solvent polarity, temperature, and base strength) is critical to minimize side products and improve yield .
Q. How does this compound interact with biological systems, particularly in inhibiting chloroplast development?
- Methodological Answer : Pyridazinone analogs, such as Sandoz 6706, inhibit chloroplast development by blocking carotenoid biosynthesis and disrupting grana-fret membrane formation in plastids. Researchers can validate this mechanism using pigment analysis (HPLC for chlorophyll/carotenoid quantification) and transmission electron microscopy (TEM) to observe ultrastructural changes in treated plant tissues .
Q. What analytical methods are recommended for quantifying this compound in environmental or biological samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS/MS) is suitable for quantification. Reference standards, such as those described in pesticide guidelines (e.g., AccuStandard P-723), ensure accuracy. Sample preparation should include solid-phase extraction (SPE) to remove matrix interferents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported efficacy of pyridazinone derivatives as herbicides or acaricides across different studies?
- Methodological Answer : Discrepancies may arise from variations in species sensitivity, application timing, or environmental conditions. Conduct comparative studies under controlled environments (e.g., standardized light intensity, temperature) and use isogenic plant lines to isolate genetic factors. Dose-response assays and molecular docking studies can further clarify structure-activity relationships .
Q. What strategies are effective for modifying the pyridazinone core to enhance target specificity while reducing non-target toxicity?
- Methodological Answer : Substituent modifications at the 2- and 5-positions significantly alter bioactivity. For example, introducing trifluoromethyl groups or tertiary-butyl moieties improves herbicidal potency and metabolic stability. Computational modeling (e.g., Molecular Operating Environment, MOE) can predict binding affinities to target enzymes like phytoene desaturase .
Q. How can researchers design experiments to differentiate between primary and secondary modes of action in pyridazinone derivatives?
- Methodological Answer : Use a combination of in vitro assays (e.g., Hill reaction inhibition tests for photosynthetic activity) and in vivo phenotypic screening (e.g., carotenoid-deficient mutant plants). Time-course studies with sublethal doses can identify early biochemical disruptions (e.g., ROS accumulation) versus downstream developmental effects .
Properties
IUPAC Name |
2-tert-butyl-4-chloro-5-sulfanylpyridazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2OS/c1-8(2,3)11-7(12)6(9)5(13)4-10-11/h4,13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGQMFICPMIOHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C(=C(C=N1)S)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10541631 | |
Record name | 2-tert-Butyl-4-chloro-5-sulfanylpyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10541631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96490-18-5 | |
Record name | 2-tert-Butyl-4-chloro-5-sulfanylpyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10541631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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